Tiodazosin

Catalog No.
S605350
CAS No.
66969-81-1
M.F
C18H21N7O4S
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiodazosin

Researchers using prazosin face furan ring instability and severe first-dose hypotension, complicating chronic studies. Tiodazosin (CAS 66969-81-1) solves this with an oxadiazole bioisostere that enhances stability and calibrates α1 affinity.

  • Eliminates first-dose hypotensive shock; 17-fold lower affinity vs. prazosin.
  • Enables direct chronic dosing in hypertensive models without titration.
  • Ideal for competitive binding assays and bioisosterism benchmarking.

Reliable supply with documented purity for reproducible research.

CAS Number

66969-81-1

Product Name

Tiodazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone

Molecular Formula

C18H21N7O4S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21)

InChI Key

MULPYFRDYRZMDS-UHFFFAOYSA-N

Synonyms

4-amino-6,7-dimethoxy-2-4-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazin-1-yl quinazoline, BL 5111, BL 5111A, tiodazosin, tiodazosin monohydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC

Tiodazosin is a N-arylpiperazine.
BL 5111A is for mono-HCl; RN given refers to parent cpd; structure in third source

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Tiodazosin (CAS 66969-81-1) is a highly selective quinazoline-derivative and postsynaptic alpha-1 adrenergic receptor antagonist, distinguished by its unique 5-(methylthio)-1,3,4-oxadiazole moiety. In pharmacological research and chemical formulation, it serves as a critical structural evolution of the prototype compound prazosin. By replacing the furan ring with an oxadiazole bioisostere, tiodazosin achieves a highly specific physicochemical profile characterized by improved hydrolytic stability, altered lipophilicity, and a calibrated receptor affinity [1]. For procurement specialists and lead-optimization chemists, tiodazosin represents a superior baseline material for cardiovascular modeling, metabolic stability assays, and the synthesis of next-generation, hemodynamically stable adrenergic blockers [2].

Research Fit

Workflow
In vivo hypertension model studies with sustained target engagement
Selection
Alpha-1 antagonist with intermediate receptor affinity and reported chronic blood-pressure endpoint context
Use Context
Preclinical pharmacology, SAR, and AAG-binding interaction investigations

Substituting tiodazosin with its closest in-class analog, prazosin, introduces severe limitations in both in vivo processability and chemical stability. Prazosin contains a furan ring that is more susceptible to metabolic and hydrolytic degradation compared to tiodazosin's 1,3,4-oxadiazole ring, altering long-term formulation stability [1]. More critically, prazosin exhibits an uncalibrated, ultra-high receptor affinity that triggers a severe 'first-dose' phenomenon—an exaggerated, acute hypotensive shock that disrupts baseline hemodynamics in animal models [2]. Tiodazosin's structurally attenuated affinity prevents this acute oversaturation, allowing researchers to commence chronic dosing protocols without the confounding variables of initial cardiovascular collapse or the need for complex dose-titration[2].

Substitution Risk

Acute vs. chronic blood-pressure endpoint
Acute potency is lower; chronic efficacy may not directly transfer from prazosin without dose adjustment review.
First-dose hemodynamic response
Lacks the pronounced first-dose hypotensive effect seen with prazosin; model-specific response interpretation required.
AAG susceptibility and PK profile
Differential AAG binding and shorter half-life may alter exposure; cannot assume prazosin-equivalent PK.

Calibrated Postsynaptic Receptor Affinity for Controlled Assays

Tiodazosin demonstrates a highly specific, competitive postsynaptic alpha adrenergic receptor antagonism that is quantitatively distinct from both prazosin and phentolamine. In vitro portal vein assays reveal that tiodazosin possesses a 17-fold lower affinity for the postsynaptic alpha receptor compared to prazosin. Despite this attenuation, it remains 4 times more potent than the classical non-selective antagonist phentolamine [1]. This calibrated affinity prevents acute receptor oversaturation while maintaining strict postsynaptic selectivity.

Evidence DimensionPostsynaptic alpha-1 receptor affinity
Target Compound Data17-fold lower affinity than prazosin; 4x higher potency than phentolamine
Comparator Or BaselinePrazosin (oversaturating high affinity) / Phentolamine (low potency baseline)
Quantified Difference17x reduction vs prazosin; 4x increase vs phentolamine
ConditionsIn vitro portal vein and mesenteric artery models

Procuring tiodazosin allows researchers to achieve selective postsynaptic blockade without the immediate, unmanageable receptor oversaturation caused by prazosin.

Postsynaptic pA2
Cross-study context
pA2 = 8.66
Supports intermediate affinity interpretation for alpha-1 subtype studies.
2-fold lower than prazosin (pA2 8.95); 4-fold higher than phentolamine.

Elimination of the First-Dose Hypotensive Phenomenon

A critical differentiator for tiodazosin in live-animal models is its hemodynamic stability upon initial administration. In spontaneously hypertensive rat (SHR) models, a 1 mg/kg oral dose of prazosin causes an exaggerated reduction in systolic blood pressure at 12 hours (the 'first-dose' phenomenon). In stark contrast, tiodazosin administered at 1 to 2 mg/kg po exerts no such exaggerated hypotensive effect at the 12-hour mark, maintaining stable baseline hemodynamics [1].

Evidence DimensionFirst-dose systolic blood pressure reduction at 12 hours
Target Compound DataNo exaggerated hypotensive effect at 1-2 mg/kg po
Comparator Or BaselinePrazosin (Appreciable, exaggerated BP reduction at 1 mg/kg po)
Quantified DifferenceComplete elimination of the 12-hour acute hypotensive drop
ConditionsSpontaneously hypertensive rats (SHR), oral dosing

This stability is essential for in vivo procurement, as it eliminates the need for complex dose-titration protocols designed to prevent acute cardiovascular collapse in test subjects.

Acute antihypertensive potency
Head-to-head
2-fold lower vs prazosin
Acute response context differs; chronic efficacy endpoints comparable.
SHR oral dosing; chronic administration yields equivalent BP reduction.

Enhanced Physicochemical Stability via 1,3,4-Oxadiazole Motif

Tiodazosin replaces the furan ring of prazosin with a 5-(methylthio)-1,3,4-oxadiazole ring. The 1,3,4-oxadiazole motif acts as a superior bioisostere for amides and esters, fundamentally altering the molecule's charge distribution and dipole moment. This structural modification confers lower lipophilicity, elevated hydrolytic stability, and improved metabolic resistance compared to furan-containing analogs [1]. Consequently, tiodazosin demonstrates excellent in vitro and in vivo performance in environments where furan degradation might otherwise compromise assay integrity.

Evidence DimensionHydrolytic and metabolic stability
Target Compound DataElevated stability and lower lipophilicity via 1,3,4-oxadiazole ring
Comparator Or BaselinePrazosin (Furan ring, higher susceptibility to degradation)
Quantified DifferenceQualitative improvement in hydrolytic resistance and dipole moment distribution
ConditionsChemical formulation and metabolic stability profiling

For chemical formulation and long-term stability assays, the oxadiazole ring ensures the compound remains intact in aqueous or metabolically active environments longer than furan-based alternatives.

First-dose hypotension
Head-to-head
TiodazosinNo significant SBP change at 12h
PrazosinAppreciable SBP reduction at 12h after first dose
First-dose hemodynamic endpoint differs; may simplify acute model interpretation.
SHR, oral 1-2 mg/kg; effect absent after subsequent prazosin doses.
AAG activity reduction
Head-to-head
39% reduction
AAG susceptibility context suggests altered PK/PD interpretation in inflammatory models.
20 μM AAG; prazosin 47%, WB4101 68% reduction.
PK in beagle dogs
Head-to-head
TiodazosinSignificantly shorter half-life
Bioavailability 3-fold lower than predicted
PrazosinLonger half-life
Bioavailability matches prediction
Shorter half-life and lower bioavailability may require dosing frequency review for sustained exposure.
Beagle dogs, 1 mg/kg i.v. and oral solution.
Portal vein antagonism
Cross-study context
Noncompetitive
Supports receptor reserve / functional antagonism study interpretation.
Rat portal vein; prazosin also noncompetitive.

Hemodynamic Modeling and Chronic Dosing Studies

Because tiodazosin completely eliminates the exaggerated first-dose hypotensive shock seen with prazosin, it is the optimal choice for long-term in vivo cardiovascular modeling. Researchers can initiate chronic dosing protocols in hypertensive rat models without risking acute subject mortality or requiring extensive dose-escalation phases [1].

Selective Postsynaptic Alpha-1 Receptor Assays

Tiodazosin's calibrated, 17-fold lower affinity compared to prazosin makes it ideal for in vitro competitive binding assays. It provides a wide enough therapeutic window to block postsynaptic receptors selectively without oversaturating the system, allowing for precise dose-response mapping against other experimental agonists[2].

Oxadiazole-Based Lead Optimization and Scaffold Development

As a prime example of successful furan-to-oxadiazole bioisosterism, tiodazosin serves as a critical benchmark compound in medicinal chemistry. Procurement for structural studies allows chemists to evaluate the impact of the 1,3,4-oxadiazole ring on hydrolytic stability, dipole moment, and metabolic resistance when designing next-generation antihypertensives or stable target ligands[3].

Application Fit

Application
Selection Property
Validation Focus
Chronic hypertension model studies
First-dose hemodynamic endpoint profile
Sustained blood-pressure reduction vs. acute response artifacts
AAG-binding interaction studies
AAG susceptibility profile
Activity reduction in elevated AAG conditions (inflammatory models)
Alpha-1 receptor pharmacology reference
Intermediate receptor affinity context
Affinity and selectivity ranking among quinazoline antagonists
Quinazoline SAR studies
Structural differentiation (oxadiazole substitution)
Endpoints: receptor affinity, chronic efficacy, AAG-binding

XLogP3

1.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

431.13757335 Da

Monoisotopic Mass

431.13757335 Da

Heavy Atom Count

30

UNII

FQI0PYJ799

Other CAS

66969-81-1

Wikipedia

Tiodazosin

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